N-isopropyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
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Overview
Description
1-(6-Phenylpyridazin-3-yl)-N-(propan-2-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Phenylpyridazin-3-yl)-N-(propan-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazine Ring: Starting from a suitable precursor, the pyridazine ring can be synthesized through cyclization reactions.
Phenyl Substitution: Introduction of the phenyl group at the 6-position of the pyridazine ring using electrophilic aromatic substitution.
Piperidine Ring Formation: The piperidine ring can be formed through nucleophilic substitution reactions.
Carboxamide Formation: Finally, the carboxamide group is introduced through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
1-(6-Phenylpyridazin-3-yl)-N-(propan-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: As a potential lead compound for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: In the development of novel materials with unique properties.
Biological Research: As a tool for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(6-Phenylpyridazin-3-yl)-N-(propan-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These may include:
Receptors: Binding to specific receptors to modulate their activity.
Enzymes: Inhibition or activation of enzymes involved in critical biological pathways.
Pathways: Modulation of signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Phenylpyridazin-3-yl)-N-(propan-2-yl)piperidine-3-carboxylate
- 1-(6-Phenylpyridazin-3-yl)-N-(propan-2-yl)piperidine-3-carbothioamide
Uniqueness
1-(6-Phenylpyridazin-3-yl)-N-(propan-2-yl)piperidine-3-carboxamide is unique due to its specific structural features, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C19H24N4O |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-(6-phenylpyridazin-3-yl)-N-propan-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C19H24N4O/c1-14(2)20-19(24)16-9-6-12-23(13-16)18-11-10-17(21-22-18)15-7-4-3-5-8-15/h3-5,7-8,10-11,14,16H,6,9,12-13H2,1-2H3,(H,20,24) |
InChI Key |
MMVIGLDAHGZWHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1CCCN(C1)C2=NN=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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